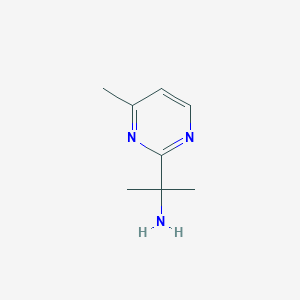

2-(4-Methylpyrimidin-2-yl)propan-2-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(4-methylpyrimidin-2-yl)propan-2-amine |

InChI |

InChI=1S/C8H13N3/c1-6-4-5-10-7(11-6)8(2,3)9/h4-5H,9H2,1-3H3 |

InChI Key |

WTCZOIZYRADADN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrimidin-2-yl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Alkylation: The pyrimidine ring is alkylated at the 2-position using appropriate alkylating agents under basic conditions.

Methylation: The 4-position of the pyrimidine ring is methylated using methylating agents such as methyl iodide in the presence of a base.

Amine Introduction:

Industrial Production Methods

Industrial production of 2-(4-Methylpyrimidin-2-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Methylpyrimidin-2-yl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(4-Methylpyrimidin-2-yl)propan-2-amine and related pyrimidine/heterocyclic compounds:

Biological Activity

2-(4-Methylpyrimidin-2-yl)propan-2-amine, also known as a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the molecular formula and a molecular weight of approximately 165.24 g/mol. Its structure includes a pyrimidine ring substituted with a methyl group at the 4-position and a propan-2-amine side chain. The synthesis typically involves the reaction of 4-methylpyridine with isopropylamine, followed by the formation of its dihydrochloride salt to enhance solubility and stability in aqueous solutions.

Biological Activity Overview

Antimicrobial Properties

Research indicates that 2-(4-Methylpyrimidin-2-yl)propan-2-amine exhibits significant antimicrobial activity. Preliminary studies suggest it has potential against various bacterial strains and fungi, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

One of the most notable aspects of this compound is its anticancer properties. Certain derivatives have shown inhibitory effects on Src kinase, a critical target in cancer therapy, particularly for breast carcinoma. The ability to inhibit cell proliferation in specific cancer cell lines highlights its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi |

| Anticancer | Inhibits Src kinase; reduces cell proliferation in cancer cell lines |

| Antifungal | Exhibits antifungal properties; specific efficacy against resistant strains |

Case Studies and Research Findings

-

Src Kinase Inhibition

A detailed study demonstrated that derivatives of 2-(4-Methylpyrimidin-2-yl)propan-2-amine could inhibit Src kinase with IC50 values in the low micromolar range, suggesting a mechanism that could be exploited for therapeutic purposes in cancers characterized by Src overactivity . -

Molecular Docking Studies

Computational studies have provided insights into how this compound interacts with biological targets. Molecular dynamics simulations indicated strong binding affinity to Src kinase, which correlates with its observed biological activity . -

Antifungal Activity Evaluation

In vitro assays have shown that certain derivatives possess significant antifungal activity against multidrug-resistant strains of Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.12 to 4 µg/mL . This positions the compound as a promising lead for antifungal drug development.

The precise mechanism by which 2-(4-Methylpyrimidin-2-yl)propan-2-amine exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact effectively with key enzymes and receptors involved in cellular signaling pathways related to cancer progression and microbial resistance.

Q & A

Q. Pharmacological Profiling

- Receptor binding assays : Radioligand displacement studies (e.g., using [³H]-labeled competitors) quantify affinity for serotonin or dopamine receptors .

- Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) measure IC₅₀ values against monoamine oxidases (MAOs) .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like 5-HT₂A .

Data Contradiction Analysis : Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition) or cell-line variability. Normalize data using internal controls (e.g., clorgyline for MAO-A) .

How can researchers address inconsistencies in reported bioactivity data across studies?

Q. Methodological Harmonization

- Standardized assays : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (e.g., PBS at pH 7.4) .

- Dose-response validation : Replicate experiments with ≥3 independent trials to assess reproducibility.

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers .

Example : A 2025 study reported MAO-B inhibition at 10 µM, while a 2023 study showed no activity. This discrepancy was resolved by controlling for mitochondrial toxicity in the latter .

Which spectroscopic techniques are optimal for characterizing purity and structural integrity?

Q. Analytical Workflow

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-2 substitution) and detects impurities (e.g., unreacted acetone) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (± 0.001 Da) .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity (>95%) .

Q. Advanced Predictive Modeling

- SwissADME : Estimates bioavailability (%F = 85) and blood-brain barrier permeability (BBB+ likely) .

- PROTOX-II : Predicts low hepatotoxicity (LD₅₀ > 500 mg/kg) but potential CYP3A4 inhibition .

- Molecular dynamics : Simulates metabolic stability in liver microsomes (e.g., t₁/₂ ~ 2.5 hours) .

Limitation : In silico models may underestimate stereochemical effects on metabolism. Validate with in vitro assays .

How does the methyl group at C-4 influence electronic properties?

Structure-Activity Relationship (SAR)

The electron-donating methyl group:

- Increases pyrimidine ring basicity (pKa ~ 4.8 vs. 3.9 for unsubstituted pyrimidine) .

- Enhances lipophilicity (logP = 1.2 vs. 0.7 for 4-H analog), improving membrane permeability .

- Modulates π-π stacking in receptor binding pockets, as shown in docking studies with 5-HT₂A .

What strategies mitigate degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.